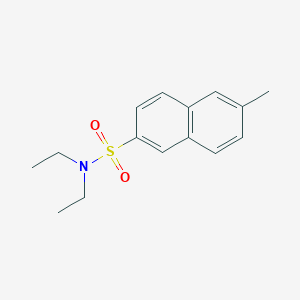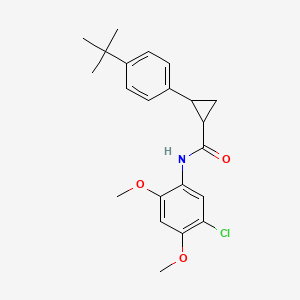
2-(4-tert-butylphenyl)-N-(5-chloro-2,4-dimethoxyphenyl)cyclopropanecarboxamide
Overview
Description
2-(4-tert-butylphenyl)-N-(5-chloro-2,4-dimethoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C22H26ClNO3 and its molecular weight is 387.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.1601214 g/mol and the complexity rating of the compound is 512. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Ortho-linked Polyamides
Research conducted by Hsiao et al. (2000) involved the synthesis of ortho-linked polyamides using derivatives related to the query compound. These polyamides, characterized by their flexible main-chain ether linkages and ortho-phenylene units, exhibited noncrystalline properties, solubility in polar solvents, and the ability to form transparent, flexible, and tough films. Their thermal stability was highlighted by high glass transition temperatures (most >200°C) and significant weight loss temperatures in excess of 480°C in both nitrogen and air, suggesting their utility in high-performance material applications Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000.
Syntheses and Reactions of Cyclopropanecarboxamides
Aelterman et al. (1999) focused on the synthesis and reactions of cyclopropanecarboxamides, exploring their potential as precursors for ACC derivatives. The study detailed the synthesis of various new cis- and trans-1-(teri-butylamino)-2-benzyl-2-methylcyclopropanecarboxamides and corresponding cyclopropanecarboxamides. The relative configuration of these compounds was established through X-ray crystallographic analysis, indicating the potential of these compounds in the synthesis of functionally diverse chemical entities Aelterman, Tehrani, Coppens, Huybrechts, Kimpe, Tourwé, & Declercq, 1999.
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives as potential pharmacophores for anticancer agents. These compounds, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, were evaluated for their in vitro cytotoxicity against human cancer cell lines, highlighting the potential medicinal chemistry applications of derivatives related to the query compound Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009.
Electrochromic Polyamides
Hsiao et al. (2009) developed electrochromic polyamides based on N,N-bis(4-aminophenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine. These polyamides displayed excellent solubility, thermal stability, and electrochromic properties, changing color upon application of an electrical potential. This research demonstrates the potential use of related compounds in the development of smart materials and devices Hsiao, Guey‐Sheng Liou, & Hui-min Wang, 2009.
Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives
Yildirim (2020) synthesized new 3-(4-tertbutylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives, demonstrating their antioxidative and antimicrobial activities. This research underscores the versatility of compounds related to the query chemical in synthesizing bioactive molecules with potential applications in pharmaceuticals and agrochemicals Yildirim, 2020.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-N-(5-chloro-2,4-dimethoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-22(2,3)14-8-6-13(7-9-14)15-10-16(15)21(25)24-18-11-17(23)19(26-4)12-20(18)27-5/h6-9,11-12,15-16H,10H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQQVATZQJBBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC2C(=O)NC3=CC(=C(C=C3OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


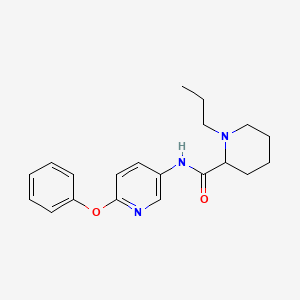
![N-[2-(3-chlorophenyl)ethyl]oxolane-2-carboxamide](/img/structure/B4038985.png)
![3,3-diphenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4038989.png)
![6-(4-fluorophenyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4038996.png)
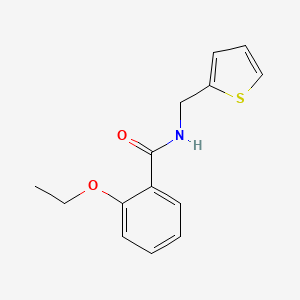
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxo-1-phenylethyl acetate](/img/structure/B4039012.png)
![N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}TETRAHYDRO-2-FURANCARBOXAMIDE](/img/structure/B4039014.png)
![3-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4039021.png)
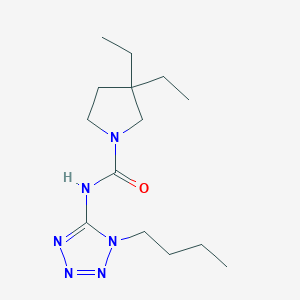
![N-benzyl-5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4039044.png)
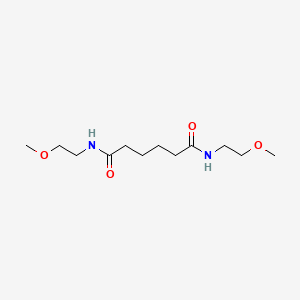
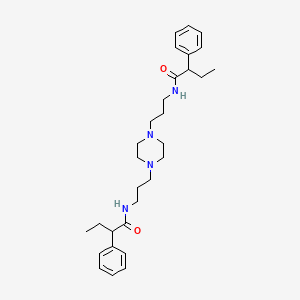
![2,5-dichloro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B4039062.png)
